methanone CAS No. 51337-23-6](/img/structure/B14665175.png)
[5-Chloro-2-(2-hydroxyethoxy)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-hydroxyethoxy)phenylmethanone: is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet light. This compound is characterized by the presence of a chloro group, a hydroxyethoxy group, and a phenyl group attached to a methanone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone typically involves the reaction of 5-chloro-2-hydroxybenzophenone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxy group on the ethylene oxide, resulting in the formation of the hydroxyethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols.
- Substitution products include amines and thiols derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light.
- Acts as an intermediate in the synthesis of other complex organic molecules.
Biology:
- Studied for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells.
Medicine:
- Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammation.
Industry:
- Used in the production of UV-blocking agents in sunscreens and other cosmetic products.
- Employed in the manufacture of coatings and adhesives that require UV stability.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone involves its ability to absorb UV light and undergo photochemical reactions. Upon absorption of UV light, the compound can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can interact with cellular components, leading to cell damage or death. This property is exploited in photodynamic therapy for cancer treatment.
Comparaison Avec Des Composés Similaires
Benzophenone: Lacks the chloro and hydroxyethoxy groups but shares the core structure.
4-Chlorobenzophenone: Similar structure but with the chloro group in a different position.
2-Hydroxy-4-methoxybenzophenone: Contains a hydroxy and methoxy group instead of hydroxyethoxy.
Uniqueness:
- The presence of both chloro and hydroxyethoxy groups in 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone provides unique chemical properties, such as enhanced reactivity and the ability to form hydrogen bonds.
- Its ability to absorb UV light makes it particularly useful in applications requiring UV stability and protection.
Propriétés
Numéro CAS |
51337-23-6 |
|---|---|
Formule moléculaire |
C15H13ClO3 |
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
[5-chloro-2-(2-hydroxyethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13ClO3/c16-12-6-7-14(19-9-8-17)13(10-12)15(18)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
Clé InChI |
PAUSHLAYJHEEHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



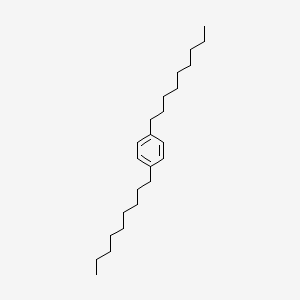
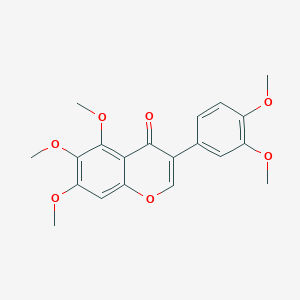
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)
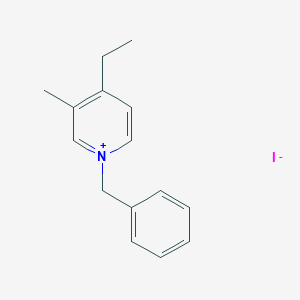

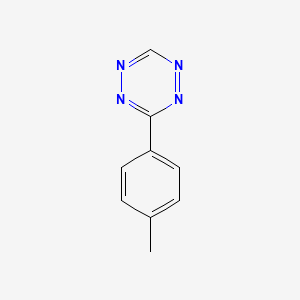
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)

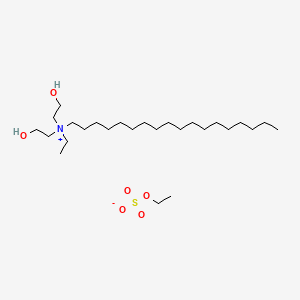
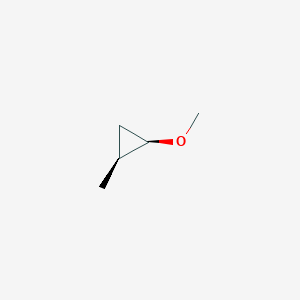
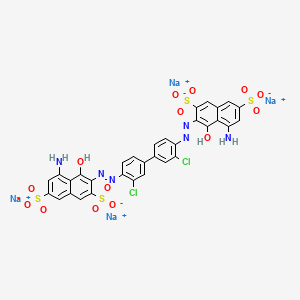

![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
